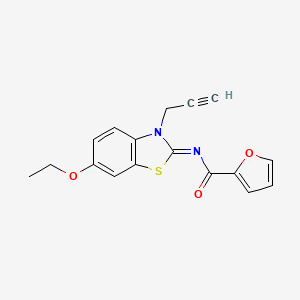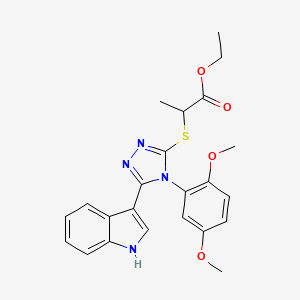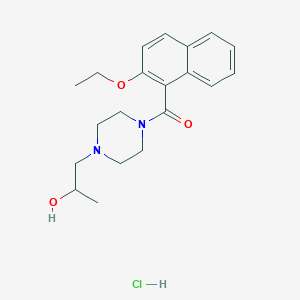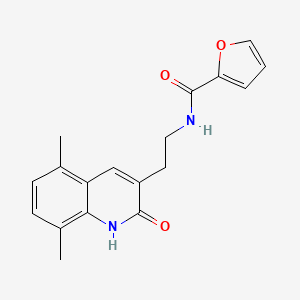
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a compound that contains a benzothiazole nucleus . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Molecular Structure Analysis
Benzothiazole is a heterocyclic compound and finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable; although, as a heterocycle, it has reactive sites, which allow for functionalization .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound has been involved in the synthesis and reactivity studies of related chemical structures. For example, Aleksandrov et al. (2021) synthesized a related compound, N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, and explored its reactivity, including electrophilic substitution reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation (Aleksandrov et al., 2021).
Potential Pharmaceutical Applications
While specific studies on N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide are limited, related benzothiazole derivatives have been explored for their potential pharmaceutical applications. For instance, new derivatives of 2-animo-6-ethoxybenzothiazole were synthesized and tested for their effect on physical work capacity in mice, indicating the potential of similar compounds in drug development (Цублова et al., 2015).
Antimicrobial Activity
Benzothiazole derivatives, similar to the compound , have been studied for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives with benzothiazole and tested their antimicrobial activity, suggesting potential applications of benzothiazole compounds in antimicrobial treatments (Patel et al., 2011).
Antitumor Potential
Y. Matiichuk et al. (2020) investigated derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde for antitumor agents, highlighting the relevance of benzothiazole derivatives in cancer research. This suggests that this compound could potentially have applications in antitumor research (Matiichuk et al., 2020).
Chemical Sensor Development
Benzothiazole derivatives have also been utilized in developing chemical sensors. For instance, Wang et al. (2015) synthesized coumarin benzothiazole derivatives as chemosensors for cyanide anions, indicating the utility of similar compounds in sensor technology (Wang et al., 2015).
Corrosion Inhibition
Research by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions suggests that related compounds, including this compound, could be explored for similar applications (Hu et al., 2016).
Orientations Futures
Benzothiazole derivatives have special significance in the field of medicinal chemistry due to their remarkable pharmacological potentialities . Future research may focus on exploring the potential of “N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” and related compounds in various therapeutic applications.
Propriétés
IUPAC Name |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-3-9-19-13-8-7-12(21-4-2)11-15(13)23-17(19)18-16(20)14-6-5-10-22-14/h1,5-8,10-11H,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSMRSSVYSKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2808853.png)



![2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2808863.png)




![1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2808871.png)

![5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2808873.png)


